

Introduction: Identifying a Key Synthetic Building Block

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Compound of Interest

Compound Name: *Ethyl 2-amino-3-nitrobenzoate*

Cat. No.: B1268256

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Ethyl 2-amino-3-nitrobenzoate (CAS No: 61063-11-4) is a substituted aromatic compound with the chemical formula C₉H₁₀N₂O₄.^{[1][2]} It presents as a yellow solid with a melting point of approximately 108°C.^{[1][2]} This molecule is not an end-product in itself but serves as a crucial intermediate in the multi-step synthesis of more complex molecules. Its strategic importance is most pronounced in the pharmaceutical industry, where the arrangement of its functional groups—an amine, a nitro group, and an ethyl ester on a benzene ring—provides a versatile scaffold for constructing advanced heterocyclic systems. Specifically, it is a well-established precursor for several benzimidazole-class drugs, including antihypertensives like Candesartan and Azilsartan, as well as certain PARP inhibitors.^{[3][4][5]} This guide provides a detailed overview of its commercial availability, synthesis protocols, quality control measures, and primary applications for professionals in research and drug development.

Part 1: Commercial Sourcing and Availability

Ethyl 2-amino-3-nitrobenzoate is readily available from numerous chemical suppliers catering to both research and industrial needs. It is typically offered in various grades of purity, with research-grade products commonly exceeding 98% purity. The compound is stable under standard storage conditions, though it should be kept in a cool, dry place in a tightly sealed container.

Below is a summary of its typical commercial presentation:

Parameter	Typical Specification	Notes
CAS Number	61063-11-4	The universally recognized identifier for this specific chemical substance. [1] [2]
Molecular Formula	C ₉ H ₁₀ N ₂ O ₄	Comprises 9 carbon, 10 hydrogen, 2 nitrogen, and 4 oxygen atoms. [1] [2]
Molecular Weight	210.19 g/mol	[2]
Typical Purity	≥98%	Purity levels are commonly confirmed by suppliers using HPLC and NMR analysis. [6]
Physical Form	Yellow Solid	[2]
Standard Quantities	1g, 5g, 25g, 100g, Bulk	Availability ranges from small lab-scale quantities to larger bulk orders for process chemistry.
Key Suppliers	BLD Pharm, ChemicalBook vendors	Multiple international suppliers list this compound in their catalogs. [2] [6]

Part 2: Synthesis Protocols and Mechanistic Rationale

While commercially available, in-house synthesis may be required for specific research or process development needs. Several synthetic routes have been established, often starting from more common precursors. The choice of method depends on factors like scale, cost of starting materials, and required purity.

Method 1: Deprotection of a Boc-Protected Precursor

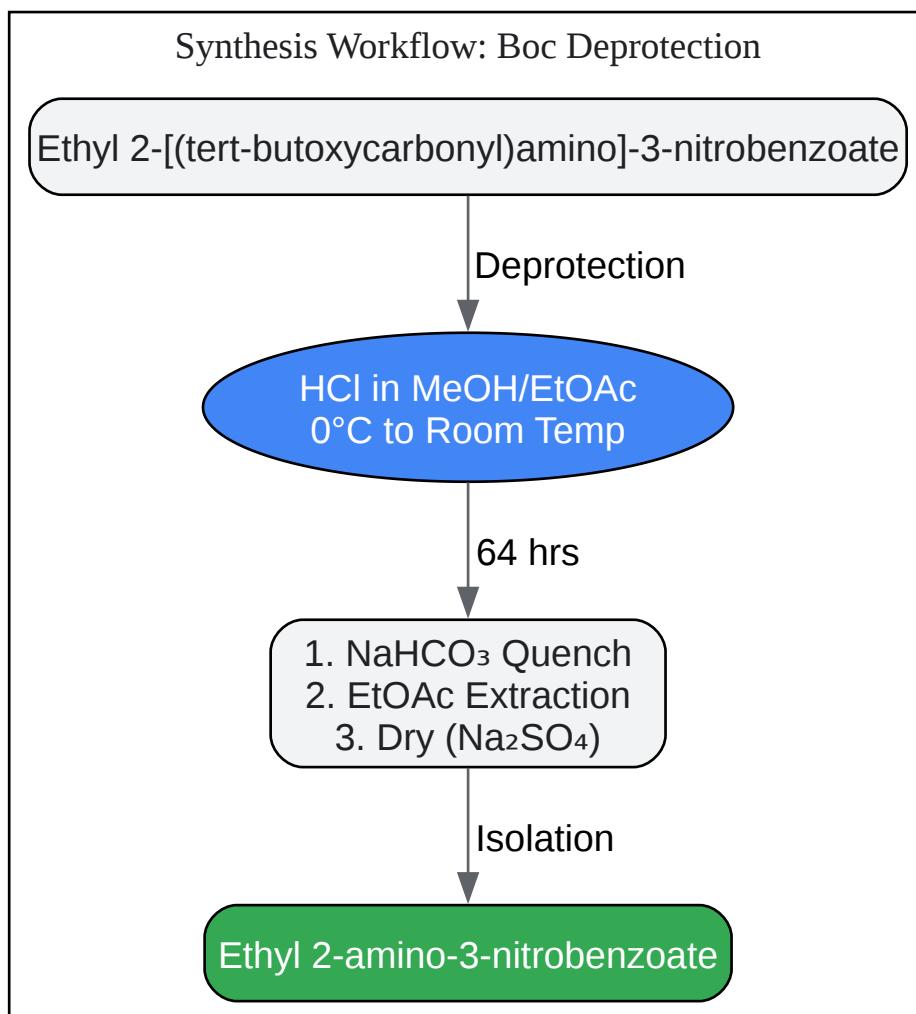
One of the most direct and high-yielding laboratory methods involves the deprotection of Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate. The tert-butoxycarbonyl (Boc) group is a

common protecting group for amines due to its stability in many reaction conditions and its ease of removal under acidic conditions.

Experimental Protocol: Acid-Catalyzed Deprotection

- Step 1: Reaction Setup
 - To a solution of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate (1 g, 3.23 mmol) in ethyl acetate (20 mL), co-chilled to 0°C under a nitrogen atmosphere.[2] The inert atmosphere prevents potential side reactions, and the low temperature helps control the exothermicity of the acid addition.
- Step 2: Reagent Addition
 - Slowly add a pre-prepared 1N solution of HCl in methanol/ethyl acetate dropwise to the reaction mixture.[2] The acid protonates the Boc group, initiating its cleavage.
- Step 3: Reaction Progression
 - Maintain the solution at 0°C for 5 minutes, then allow it to warm to room temperature and stir for approximately 64 hours.[2] The reaction progress is monitored by Thin-Layer Chromatography (TLC) using a cyclohexane/ethyl acetate (2:1) mobile phase to confirm the consumption of the starting material.[2]
- Step 4: Work-up and Neutralization
 - Upon completion, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the mixture to neutralize the excess acid.[2] Extract the aqueous phase several times with ethyl acetate to ensure all the product is recovered into the organic layer.
- Step 5: Isolation and Purification
 - Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, and concentrate the solution under reduced pressure.[2] This process yields the final product, **Ethyl 2-amino-3-nitrobenzoate**, as a yellow solid with a reported yield of 99%.[2]

DOT Script for Synthesis Workflow

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Caption: Workflow for the synthesis of **Ethyl 2-amino-3-nitrobenzoate**.

Method 2: Multi-step Synthesis from 3-Nitrophthalic Acid

For larger-scale industrial production, a route starting from the more accessible 3-nitrophthalic acid is often employed. This pathway involves several distinct chemical transformations.

- Mono-esterification: 3-nitrophthalic acid is reacted with absolute ethanol in the presence of concentrated sulfuric acid to selectively form the monoester, ethyl 2-carboxy-3-nitrobenzoate.[3][4]

- Acyl Chloride Formation: The remaining carboxylic acid group is converted into a more reactive acyl chloride.
- Curtius Rearrangement: The acyl chloride is treated with sodium azide to form an acyl azide, which then undergoes a Curtius rearrangement and hydrolysis to yield the final amine product, **Ethyl 2-amino-3-nitrobenzoate**.^{[3][4]} This rearrangement is a classic method for converting a carboxylic acid into a primary amine with the loss of one carbon atom.

Part 3: Quality Control and Analytical Characterization

To ensure the suitability of **Ethyl 2-amino-3-nitrobenzoate** for its intended applications, particularly in pharmaceutical synthesis, rigorous quality control is essential. A combination of spectroscopic and chromatographic techniques is used to confirm its identity, purity, and structural integrity.

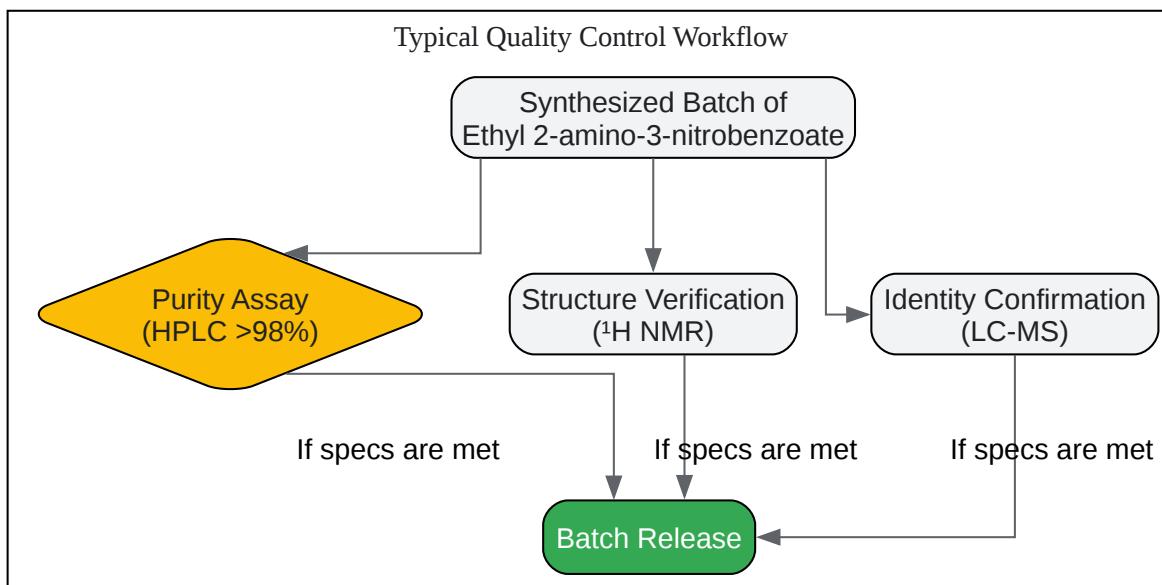
Property	Value	Source
Melting Point	108 °C	[1] [2]
Boiling Point	350.6 °C at 760 mmHg	[1]
Density	1.33 g/cm³	[1]
Refractive Index	1.591	[1]
Flash Point	165.8 °C	[1]

Key Analytical Techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR is used to confirm the molecular structure. The reported spectrum shows characteristic peaks: a triplet for the methyl protons (CH_3) at 1.40 ppm, a quartet for the methylene protons (OCH_2) at 4.37 ppm, distinct signals for the three aromatic protons between 6.65 and 8.37 ppm, and a broad singlet for the amine (NH_2) protons at 8.46 ppm.^[2]
- Chromatography (HPLC, LC-MS): High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound.^[6] When coupled with a Mass

Spectrometer (LC-MS), it also confirms the molecular weight of the compound (210.19 g/mol).^{[2][6]}

DOT Script for Quality Control Workflow



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Caption: A standard workflow for the analytical validation of the compound.

Part 4: Core Applications in Drug Development

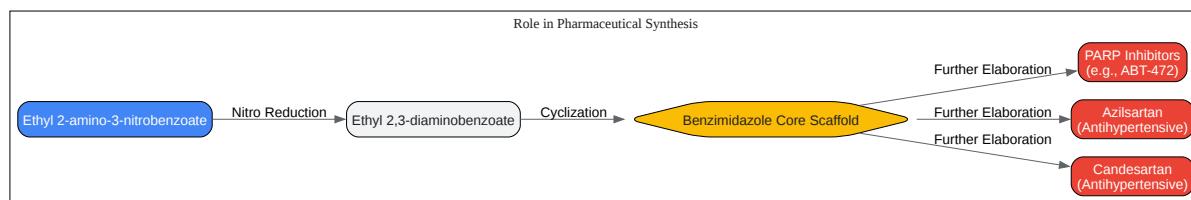
The primary value of **Ethyl 2-amino-3-nitrobenzoate** lies in its role as a key starting material for synthesizing heterocyclic compounds. The vicinal arrangement of the amino and nitro groups allows for the construction of fused ring systems after the reduction of the nitro group.

Precursor to Benzimidazole Drugs:

This compound is a critical intermediate in the synthesis of benzimidazole-based pharmaceuticals.^{[3][4]} A common synthetic strategy involves:

- Reduction: The nitro group of **Ethyl 2-amino-3-nitrobenzoate** is reduced to a second amino group, forming an ethyl 2,3-diaminobenzoate intermediate.
- Cyclization: This diamine intermediate is then reacted with an appropriate reagent (e.g., a carboxylic acid or its derivative) to form the benzimidazole ring system, which is the core scaffold of drugs like Candesartan.[\[5\]](#)

DOT Script for Application Pathway



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Caption: Synthetic utility leading to key pharmaceutical agents.

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